molecular formula C9H11BrN2 B1346386 5-Bromo-4-cyclopentylpyrimidine CAS No. 951884-32-5

5-Bromo-4-cyclopentylpyrimidine

Cat. No.: B1346386
CAS No.: 951884-32-5
M. Wt: 227.1 g/mol
InChI Key: FKYAHCYSOLMPND-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Bromo-4-cyclopentylpyrimidine typically involves the bromination of 4-cyclopentylpyrimidine. One common method is the reaction of 4-cyclopentylpyrimidine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions, reduce production costs, and improve yield and purity of the final product .

Chemical Reactions Analysis

5-Bromo-4-cyclopentylpyrimidine can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-4-cyclopentylpyrimidine derivatives, while Suzuki-Miyaura coupling can produce various aryl-substituted pyrimidines .

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyclopentylpyrimidine depends on its specific application and the molecular targets involved. In biological systems, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

5-Bromo-4-cyclopentylpyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the cyclopentyl group, which can impart specific steric and electronic effects, making it a valuable intermediate in the synthesis of various bioactive molecules .

Properties

IUPAC Name

5-bromo-4-cyclopentylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-5-11-6-12-9(8)7-3-1-2-4-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYAHCYSOLMPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650034
Record name 5-Bromo-4-cyclopentylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-32-5
Record name 5-Bromo-4-cyclopentylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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